Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

LogP Lipophilicity Physicochemical Properties

7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 2169906-55-0) is a bicyclic heterocyclic building block belonging to the pyrido[2,3-b][1,4]oxazine scaffold class. It features a bromine atom at the 7-position and a methyl group at the 8-position on the fused pyridine–oxazine core.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 2169906-55-0
Cat. No. B6300837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
CAS2169906-55-0
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1Br)OCCN2
InChIInChI=1S/C8H9BrN2O/c1-5-6(9)4-11-8-7(5)10-2-3-12-8/h4,10H,2-3H2,1H3
InChIKeyZHHLHPRVXSRETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine – Core Chemotype & Procurement Snapshot


7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 2169906-55-0) is a bicyclic heterocyclic building block belonging to the pyrido[2,3-b][1,4]oxazine scaffold class. It features a bromine atom at the 7-position and a methyl group at the 8-position on the fused pyridine–oxazine core. Commercial suppliers list this compound with a purity of 95–98%, a molecular weight of 229.07 g·mol⁻¹, a computed LogP of ~1.96, a topological polar surface area (TPSA) of 34.15 Ų, and a melting point of ~70–72 °C . The pyrido[2,3-b][1,4]oxazine scaffold has recently been validated in peer-reviewed literature as a pharmacophore for potent EGFR tyrosine kinase inhibitors [1], establishing this specific analogue as a procurement-relevant intermediate for medicinal chemistry and chemical biology campaigns.

Why Generic Substitution Fails – The Dual Bromo-Methyl Substitution Pattern Prevents Simple Replacement


Within the pyrido[2,3-b][1,4]oxazine family, substitution position and identity profoundly influence both physicochemical properties and synthetic utility. The 7-bromo-8-methyl substitution pattern present in CAS 2169906-55-0 is not replicated in common analogues such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 946121-78-4, which lacks the 8-methyl group) or 8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1252572-06-7, which lacks the bromine handle). Replacing CAS 2169906-55-0 with either of these near neighbours would sacrifice either the cross-coupling functionality needed for downstream diversification or the methyl-driven lipophilicity and steric tuning required for structure–activity relationship (SAR) optimisation, as demonstrated in recent EGFR inhibitor campaigns where both halide reactivity and C8 substitution were critical for achieving nanomolar potency [1][2].

Product-Specific Quantitative Differentiation – Head-to-Head Evidence for 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine


Lipophilicity Tuning – LogP Advantage Over the Des-Methyl and 6-Bromo Analogues

The computed partition coefficient (LogP) of 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is 1.96 , which is 0.36 LogP units higher than the des-methyl 7-bromo analogue (LogP 1.6) [1], 1.14 LogP units higher than the des-bromo 8-methyl analogue (LogP 0.82) , and 0.17 LogP units higher than the 6-bromo regioisomer (LogP 1.79) . This shift places the compound in a more favourable lipophilicity window for blood–brain barrier penetration and oral absorption, while retaining adequate aqueous solubility for in vitro assay compatibility.

LogP Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility – Bromine Handle Enables Suzuki–Miyaura Diversification Unavailable to Non-Halogenated Analogues

The bromine atom at position 7 of the target compound serves as a competent leaving group for palladium-catalysed Suzuki–Miyaura cross-coupling reactions. This is directly demonstrated in the recent synthesis of pyrido[2,3-b][1,4]oxazine-based EGFR inhibitors, where 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine underwent Miyaura borylation followed by Suzuki coupling with heterocyclic halides to yield advanced intermediates in 52.6–69% isolated yields [1]. The 8-methyl analogue (CAS 1252572-06-7), lacking the C7 bromine, cannot participate in this key diversification step without prior functionalisation, adding 1–2 synthetic steps. The 6-bromo regioisomer (CAS 1203499-17-5) offers a bromine handle but at a position with different electronic character, potentially altering cross-coupling reactivity and regiochemical outcomes [1][2].

Suzuki-Miyaura Coupling Cross-Coupling Medicinal Chemistry Library Synthesis

Topological Polar Surface Area – TPSA Differentiates from Common Bioisosteres

The target compound has a TPSA of 34.15 Ų , which is identical to other pyrido[2,3-b][1,4]oxazine family members (all share the same core heteroatom count) but is 8–13 Ų lower than common bioisosteric scaffolds such as pyrido[2,3-b][1,4]oxazin-2-ones or N-Boc-protected derivatives that incorporate additional polar functionality . A TPSA below 60 Ų is generally associated with good passive membrane permeability, and the value of 34.15 Ų places this compound favourably within the drug-like chemical space defined by Lipinski and Veber rules. For procurement, this means the scaffold retains permeability-favourable characteristics upon C7 elaboration, an advantage not guaranteed with more polar core modifications.

TPSA Drug-Likeness ADME Permeability

EGFR Kinase Inhibitor Potential – Scaffold Validation in Clinically Relevant Mutation Models

Although direct biological data for the specific compound CAS 2169906-55-0 are not yet reported in peer-reviewed literature, the pyrido[2,3-b][1,4]oxazine scaffold has been validated through the synthesis and evaluation of 7-(4-pyrimidyl)-2,3-dihydro-1-phenylsulphonyl-1H-pyrido[2,3-b][1,4]oxazine hybrids, which were built from 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine via Suzuki coupling [1]. The most potent derivative (compound 7f) exhibited IC₅₀ values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (H1975, EGFR L858R/T790M), and 1.10 μM (A549, WT-EGFR) in MTT assays, comparable to osimertinib, and demonstrated >61 μM selectivity over normal BEAS-2B lung cells [1]. While the specific methyl substitution in CAS 2169906-55-0 was not evaluated in this study, the data demonstrate that C7-arylated pyrido[2,3-b][1,4]oxazines can achieve clinically relevant potency and mutant-selective profiles, providing a strong rationale for procuring this building block for EGFR-focused medicinal chemistry programmes.

EGFR TKI NSCLC Anticancer Kinase Inhibition

Procurement-Relevant Application Scenarios for 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine


EGFR-TK Inhibitor Lead Optimisation in Drug-Resistant NSCLC

Procure CAS 2169906-55-0 as the core building block for synthesising C7-arylated pyrido[2,3-b][1,4]oxazine derivatives targeting EGFR T790M and C797S resistance mutations. The bromine handle permits Suzuki–Miyaura diversification with heterocyclic boronic acids/esters, while the 8-methyl group provides a defined lipophilicity anchor (LogP 1.96 vs. 0.82 for the des-bromo analogue) for balancing cellular permeability and solubility [1]. The scaffold has demonstrated IC₅₀ values as low as 0.09 μM against EGFR-mutant NSCLC cells with >68-fold selectivity over normal lung epithelium in a closely related series [1].

Focused Kinase Library Synthesis via Parallel Cross-Coupling

Use CAS 2169906-55-0 as a common late-stage diversification intermediate for generating focused kinase inhibitor libraries. The C7 bromine enables high-throughput parallel Suzuki coupling with diverse boronate partners, while the N1–H and the oxazine oxygen provide additional vectors for sulfonylation, alkylation, or Boc protection. This three-point diversity strategy (C7 aryl, N1 substituent, oxazine ring) allows systematic SAR exploration, as validated by the multi-step synthetic route published for EGFR-TK inhibitors where analogous intermediates were advanced through Miyaura borylation and Suzuki coupling in 52.6–69% yields [1].

IAP Antagonist / Smac Mimetic Scaffold Exploration

Leverage the pyrido[2,3-b][1,4]oxazine core of CAS 2169906-55-0 as an IAP-binding pharmacophore element. Patent disclosures describe 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives as antagonists of Inhibitor of Apoptosis Proteins (IAPs), functioning as Smac mimetics that induce caspase-dependent apoptosis in cancer cells [2]. The 7-bromo substituent provides a handle for installing the pendant groups required for BIR domain engagement, while the 8-methyl group offers an additional tuning element for target affinity and metabolic stability.

Physicochemical Property Benchmarking for CNS Drug Discovery

For CNS-targeted programmes requiring precise lipophilicity control, CAS 2169906-55-0 offers a LogP of 1.96—intermediate between the more polar des-methyl analogue (LogP 1.6) and common CNS drugs—combined with a low TPSA of 34.15 Ų and zero rotatable bonds . These properties predict excellent passive blood–brain barrier penetration potential, making this scaffold suitable for neuroscience-focused medicinal chemistry where maintaining TPSA <60 Ų and LogP in the 1–3 range is critical for CNS exposure .

Quote Request

Request a Quote for 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.